3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide

SYK inhibition Kinase inhibitor potency Enzymatic IC50

3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (CAS 22745-63-7) is the free base form of the investigational small molecule mivavotinib (TAK-659). This compound belongs to the piperidine‑benzenesulfonamide chemical class and functions as a potent, reversible, ATP‑competitive dual inhibitor of spleen tyrosine kinase (SYK) and Fms‑related tyrosine kinase 3 (FLT3).

Molecular Formula C15H25N3O2S
Molecular Weight 311.4 g/mol
CAS No. 22745-63-7
Cat. No. B1620730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide
CAS22745-63-7
Molecular FormulaC15H25N3O2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N
InChIInChI=1S/C15H25N3O2S/c1-3-18(4-2)21(19,20)13-8-9-15(14(16)12-13)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11,16H2,1-2H3
InChIKeyLJGRWIHLMRQAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (CAS 22745-63-7): Chemical Identity, Pharmacological Class, and Procurement Baseline


3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (CAS 22745-63-7) is the free base form of the investigational small molecule mivavotinib (TAK-659) [1]. This compound belongs to the piperidine‑benzenesulfonamide chemical class and functions as a potent, reversible, ATP‑competitive dual inhibitor of spleen tyrosine kinase (SYK) and Fms‑related tyrosine kinase 3 (FLT3) [2]. The hydrochloride salt (CAS 1312691-33-0) is the clinically developed form; the free base is known to be less stable and is typically supplied as the dihydrochloride salt for research use . The compound has advanced to Phase Ib/II clinical evaluation for relapsed/refractory acute myeloid leukemia (AML), B‑cell lymphomas, and solid tumors [2].

Why SYK Inhibitors Are Not Interchangeable: Structural and Pharmacological Differentiation of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide


SYK inhibitors are a mechanistically diverse class; compounds such as fostamatinib (R406), entospletinib, RO9021, and cerdulatinib differ fundamentally in their target selectivity profiles, kinase‑binding modes, and functional consequences in disease-relevant cellular contexts [1]. Unlike fostamatinib—which exhibits only 5‑fold selectivity for SYK over FLT3 and also inhibits Lyn and Lck—or entospletinib—which spares FLT3 entirely (>1000‑fold selectivity)—TAK-659 (the active principle of CAS 22745-63-7) is a true dual SYK/FLT3 inhibitor with single‑digit nanomolar potency against both targets . Furthermore, simple potency comparisons are insufficient: the free base form (CAS 22745-63-7) presents distinct stability and handling requirements compared to the hydrochloride salt, directly impacting experimental reproducibility and procurement decisions . The quantitative evidence below demonstrates that substitution across SYK inhibitors leads to divergent target engagement, cellular pharmacodynamics, and disease‑context activity that cannot be normalized by dose adjustment alone.

3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (CAS 22745-63-7): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib, and RO9021 in Cell-Free Enzymatic Assays

TAK-659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8‑fold improvement in potency over the first‑generation SYK inhibitor fostamatinib (R406, IC50 = 41 nM), a 2.4‑fold improvement over the second‑generation inhibitor entospletinib (IC50 = 7.7 nM), and a 1.75‑fold improvement over RO9021 (IC50 = 5.6 nM) when measured in cell‑free enzymatic assays [1]. This potency advantage is mechanistically significant because it allows complete SYK target engagement at lower systemic exposures, potentially widening the therapeutic index in SYK‑driven malignancies.

SYK inhibition Kinase inhibitor potency Enzymatic IC50

Dual SYK/FLT3 Inhibition: TAK-659 vs. Fostamatinib and Entospletinib—Target Engagement Breadth

TAK-659 is a true dual inhibitor, potently suppressing FLT3 with an IC50 of 4.6 nM—equipotent to its SYK activity [1]. In contrast, fostamatinib (R406) is 5‑fold less potent against FLT3 (estimated IC50 ~205 nM based on the 5‑fold selectivity ratio), and entospletinib demonstrates >1000‑fold cellular selectivity for SYK over FLT3, rendering it functionally inactive against FLT3 at therapeutically relevant concentrations . This dual inhibition profile is critical in AML, where both SYK‑driven proliferation and FLT3‑ITD/TKD mutations contribute to disease pathogenesis. TAK-659 achieves single‑agent coverage of two clinically validated oncogenic drivers that would otherwise require combination therapy.

FLT3 inhibition Dual kinase inhibitor Target selectivity

Kinase Selectivity: TAK-659 Broad‑Panel Profiling vs. 290 Kinases

In a broad kinase panel encompassing 290 protein kinases, TAK-659 demonstrated greater than 50‑fold selectivity for SYK and FLT3 over all other kinases tested [1]. Additionally, TAK-659 displayed 36‑fold selectivity over JAK3 (IC50 = 114 nM), 42‑fold over ZAP70 (IC50 = 75 nM), and 23‑fold over VEGFR2 (IC50 = 135 nM) . By comparison, fostamatinib inhibits Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) with near‑equivalent potency to SYK, and cerdulatinib is a potent JAK family inhibitor (JAK1/2/3 IC50 = 12/6/8 nM) rather than a selective SYK agent . TAK-659's clean selectivity profile minimizes confounding off‑target pharmacology in SYK‑dependent biological readouts.

Kinase selectivity Off-target profiling Kinome screen

Enhanced Antiproliferative Activity in FLT3-Mutated AML: TAK-659 vs. Fostamatinib, Entospletinib, and RO9021

In a head‑to‑head study of five SYK inhibitors tested against primary AML patient samples (Brattås et al., 2022), TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3‑mutated patients compared to FLT3‑wild‑type patients [1]. This FLT3‑mutation‑dependent differential activity was not observed for entospletinib or RO9021, consistent with their lack of FLT3 inhibitory activity. In FLT3‑ITD‑driven xenograft models (MV‑4‑11), TAK-659 achieved 96% tumor growth inhibition (TGI) at 60 mg/kg daily oral dosing, while in FLT3‑WT KG‑1 xenografts, TGI was 66%—confirming that FLT3 mutational status is a pharmacodynamic response biomarker uniquely exploited by dual SYK/FLT3 inhibitors [2].

Acute myeloid leukemia FLT3 mutation Antiproliferative activity Biomarker-stratified efficacy

Apoptosis Induction in CLL: TAK-659 Demonstrates Superior Potency vs. R406 (Fostamatinib Active Metabolite) in Co-Culture Systems

In a direct head‑to‑head experiment using primary chronic lymphocytic leukemia (CLL) cells co‑cultured with bone marrow stromal cells (BMSC), CD40L, and CpG ODN plus anti‑IgM stimulation—a model designed to recapitulate the protective lymphoid microenvironment—TAK‑659 induced apoptosis at lower concentrations than the active metabolite of fostamatinib (R406) [1]. TAK-659 also inhibited BCR‑stimulated phosphorylation of SYK, Akt, and ERK1/2, and demonstrated synergistic apoptosis induction when combined with fludarabine. In a subsequent study, TAK-659 achieved an LD50 of 40.39 µM (95% CI 21.7–75.2 µM) for CLL cells in suspension culture [2]. This cellular potency advantage translates into effective suppression of microenvironment‑mediated survival signals at clinically achievable concentrations.

Chronic lymphocytic leukemia Apoptosis Microenvironment SYK inhibitor

Free Base Stability and Salt Form Considerations for Reproducible Research

CAS 22745-63-7 is the free base form of TAK-659. Multiple independent commercial suppliers explicitly state that 'TAK-659 free base is less stable' and that the product is supplied as the dihydrochloride salt (CAS 1312691-33-0) to ensure chemical integrity during storage and use . The hydrochloride salt is the form used in all published preclinical and clinical studies. Procurement of CAS 22745-63-7 as the free base without confirmation of purity, counterion identity, and stability under the intended storage conditions introduces risk of variable potency due to degradation. By contrast, the hydrochloride salt (CAS 1312691-33-0, also cataloged as 1952251-28-3 depending on hydration state) is the well‑characterized, Bioactivity‑validated research form.

Compound stability Procurement specification Salt form Free base

3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (CAS 22745-63-7): Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


FLT3‑Mutated and FLT3‑Wild‑Type AML Preclinical Efficacy Studies

Use TAK-659 (as hydrochloride salt) as a dual SYK/FLT3 probe in AML cell line panels and patient‑derived xenograft (PDX) models stratified by FLT3 mutational status. TAK-659 achieved 96% tumor growth inhibition in FLT3‑ITD MV‑4‑11 xenografts and 66% in FLT3‑WT KG‑1 xenografts at 60 mg/kg daily oral dosing [1]. Its FLT3‑mutation‑dependent differential antiproliferative activity in primary human AML blasts has been directly demonstrated against four other SYK inhibitors (Brattås et al., 2022) [2]. This compound is suitable for experiments where the objective is to interrogate the therapeutic concept of simultaneous SYK and FLT3 blockade in a genetically defined AML context.

CLL Microenvironment Interaction and Drug Resistance Reversal Studies

Employ TAK-659 in primary CLL co‑culture systems (BMSC + CD40L + CpG ODN + anti‑IgM) to study SYK‑dependent microenvironment‑mediated survival, proliferation, and chemoresistance. TAK-659 induced apoptosis at lower doses than the first‑generation SYK inhibitor R406 in this system and synergized with fludarabine to overcome chemoresistance [3]. The compound also inhibits CXCL12/CXCL13‑directed chemotaxis, supporting its utility in migration and homing assays relevant to CLL biology [3].

Kinase Selectivity Profiling and Chemical Biology Tool Compound Studies

Select TAK-659 as a selective SYK/FLT3 chemical probe when the experimental design requires attribution of biological effects specifically to SYK (or SYK/FLT3) without confounding inhibition of Src‑family kinases (Lyn, Lck) or JAK family members. TAK-659 offers >50‑fold selectivity over 290 kinases in broad‑panel profiling and 36‑/42‑/23‑fold selectivity over JAK3, ZAP70, and VEGFR2, respectively [4]. This contrasts with fostamatinib (which inhibits Lyn and Lck at near‑equivalent potency) and cerdulatinib (which is more potent against JAK1/2/3 than SYK). For chemical biology experiments requiring a clean SYK‑inhibition phenotype, TAK-659 is the appropriate choice among commercially available SYK inhibitors.

Procurement Specification and Quality Control for Reproducible Pharmacology

When ordering this compound, verify the salt form and purity specification with the supplier. CAS 22745-63-7 is the free base identifier; however, multiple vendors supply this compound as the dihydrochloride salt due to the free base's reduced stability . The hydrochloride salt (CAS 1312691-33-0 or 1952251-28-3) is the form characterized in all published pharmacological and clinical studies. Confirm that the Certificate of Analysis specifies purity ≥95% (HPLC), identity by ¹H‑NMR and LC‑MS, and residual solvent content. For long‑term storage, maintain desiccated at −20°C, protected from light. Incoming QC should include SYK IC50 determination in a reference enzymatic assay to verify batch‑to‑batch biological activity before committing to large‑scale experiments.

Quote Request

Request a Quote for 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.